(3S)-2,3,4,5-tetrahydropyridin-3-amine
Description
Properties
Molecular Formula |
C5H10N2 |
|---|---|
Molecular Weight |
98.15 g/mol |
IUPAC Name |
(3S)-2,3,4,5-tetrahydropyridin-3-amine |
InChI |
InChI=1S/C5H10N2/c6-5-2-1-3-7-4-5/h3,5H,1-2,4,6H2/t5-/m0/s1 |
InChI Key |
SEECZTVWJNGUEJ-YFKPBYRVSA-N |
Isomeric SMILES |
C1C[C@@H](CN=C1)N |
Canonical SMILES |
C1CC(CN=C1)N |
Origin of Product |
United States |
Preparation Methods
Metal-Mediated Stereoselective Synthesis
The tungsten-mediated approach, as detailed in recent research, offers a robust route to 3-aminotetrahydropyridines with high stereocontrol . This method begins with the dihapto-coordination of pyridine to a tungsten complex, {WTp(NO)(PMe₃)}, forming a 1,2-dihydropyridine (DHP) intermediate. Protonation at C6 generates an η²-allyl complex, which undergoes regioselective amination at C5 with primary or secondary amines (e.g., methylamine, benzylamine). The addition occurs anti to the metal center, yielding exclusively cis-disubstituted 1,2,5,6-tetrahydropyridine complexes .
Key advantages of this method include:
-
Stereoselectivity : The tungsten complex enforces a rigid geometry, ensuring the amine adds exclusively to the C5 position with cis stereochemistry relative to the C2 substituent .
-
Divergence : Variations in the C2 nucleophile (e.g., ethyl, allyl, carboethoxymethyl) and amine permit access to diverse 3-aminotetrahydropyridines from a common precursor .
-
Oxidative Liberation : Treatment with ceric ammonium nitrate (CAN) decomplexes the tungsten, yielding the free 3-aminotetrahydropyridine in ~50% yield .
Despite its elegance, this method requires meticulous temperature control (-40°C) to suppress E1 elimination of the amine. Quenching with tert-butoxide stabilizes the product, but scalability remains limited by the multi-step sequence and moderate yields post-decomplexation .
Borohydride Reduction of Pyridine Boronic Esters
A patent-pending method leverages pyridine-3/4-boronic esters as starting materials for N-substituted tetrahydropyridines . The process involves two steps:
-
Quaternary Salt Formation : Pyridine-3-boronic acid pinacol ester reacts with halides (e.g., benzyl chloride) in aprotic solvents (e.g., chlorobenzene) to form N-alkylated pyridinium salts.
-
Borohydride Reduction : Sodium borohydride reduces the quaternary salt in tetrahydrofuran (THF) at -10°C, yielding N-substituted tetrahydropyridine-3-boronic esters in 88% yield .
Catalytic Hydrogenation of Aminopyridines
Hydrogenation of 3-aminopyridines represents a direct route to tetrahydropyridines, but stereoselectivity remains a hurdle. Early efforts using palladium or platinum catalysts under high-pressure H₂ often yield racemic products due to poor enantiocontrol . However, asymmetric hydrogenation with chiral catalysts (e.g., BINAP-Ru complexes) has shown promise in related systems, achieving enantiomeric excesses >90% for β-amino enamines . Adapting this strategy to 3-aminopyridines could provide a scalable route to (3S)-2,3,4,5-tetrahydropyridin-3-amine, though no explicit examples are documented in the provided sources.
Comparative Analysis of Synthetic Methods
| Method | Steps | Yield | Stereoselectivity | Scalability | Limitations |
|---|---|---|---|---|---|
| Metal-Mediated Synthesis | 4–5 | 50% | High (cis products) | Moderate | Low decomplexation yield |
| Borohydride Reduction | 2 | 88% | None (racemic) | High | Requires boronic ester functionalization |
| Catalytic Hydrogenation | 1–2 | N/A | Moderate (with chiral catalysts) | High | Limited stereochemical validation |
Chemical Reactions Analysis
Types of Reactions
(3S)-2,3,4,5-tetrahydropyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halides.
Major Products
The major products formed from these reactions include imines, nitriles, fully saturated amines, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
(3S)-2,3,4,5-tetrahydropyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems, possibly as a ligand or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3S)-2,3,4,5-tetrahydropyridin-3-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares (3S)-2,3,4,5-tetrahydropyridin-3-amine with compounds sharing structural motifs such as tetrahydro rings, amine groups, or similar stereochemical features:
Key Observations:
Structural Complexity :
- The target compound is the simplest in this group, lacking aromatic or polycyclic systems seen in Benazepril analogues (C₂₄H₂₈N₂O₅•HCl) or the CCR2 antagonist (C₂₇H₃₆F₃N₃O₅S) .
- The CCR2 antagonist incorporates (3S)-tetrahydropyridin-3-amine as part of a larger scaffold, highlighting its utility as a building block in drug synthesis .
Functional Groups: Unlike the tertiary amines in Benazepril-related compounds, this compound has a primary amine, which may enhance nucleophilic reactivity .
Stereochemical Specificity :
Research Findings and Implications
- Synthetic Utility : The simplicity of this compound makes it a versatile intermediate. For example, its primary amine group can undergo alkylation or acylation to generate derivatives like those in the CCR2 antagonist .
- Stability Considerations : The absence of ester or amide groups in the target compound may improve stability under acidic conditions compared to Benazepril-related compounds, which require refrigeration to prevent degradation .
- Unmet Needs: No evidence directly links the target compound to therapeutic applications, unlike its structurally complex analogues. Further research could explore its role as a pharmacophore in kinase inhibitors or GPCR-targeted drugs.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (3S)-2,3,4,5-tetrahydropyridin-3-amine, and how can stereochemical purity be ensured?
- Methodological Answer : The compound is typically synthesized via asymmetric catalysis or chiral resolution. For example, enantioselective hydrogenation of pyridine precursors using transition-metal catalysts (e.g., Ru-BINAP complexes) can achieve high enantiomeric excess (ee). Stereochemical purity is validated via chiral HPLC or polarimetry, as demonstrated in the synthesis of related 3S-configurated tetrahydroisoquinoline derivatives .
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
- Methodological Answer :
- NMR : - and -NMR identify proton environments and carbon frameworks. Key signals include the amine proton (δ ~1.5–2.5 ppm) and pyridine ring protons (δ ~3.0–4.5 ppm).
- X-ray Crystallography : Resolves absolute configuration, as seen in analogous structures where the 3S stereochemistry was confirmed via crystal packing analysis .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can researchers resolve discrepancies between NMR and X-ray data when characterizing this compound derivatives?
- Methodological Answer : Discrepancies often arise from dynamic conformational changes in solution (e.g., ring puckering) versus static crystal structures. Computational tools like DFT simulations can model solution-state conformers and compare them to X-ray data. For instance, molecular dynamics (MD) simulations of related tetrahydropyridines revealed temperature-dependent ring flexibility, reconciling NMR splitting patterns with crystallographic rigidity .
Q. What analytical techniques effectively distinguish diastereomers of functionalized tetrahydropyridin-3-amine derivatives?
- Methodological Answer :
- Chiral HPLC : Using columns like Chiralpak IA/IB with hexane:isopropanol gradients separates diastereomers based on polarity and stereoelectronic effects. Retention times are calibrated against pure standards .
- Circular Dichroism (CD) : Detects optical activity differences in diastereomers, particularly when conjugated with chromophores.
- 2D NMR (NOESY/ROESY) : Identifies spatial proximity of substituents, differentiating axial vs. equatorial orientations in ring systems.
Q. How does the 3S stereochemistry influence the biological activity of tetrahydropyridin-3-amine derivatives in drug discovery?
- Methodological Answer : The 3S configuration often enhances target binding affinity due to optimal spatial alignment with chiral enzyme pockets. For example, in benazepril-related compounds, the 3S isomer showed 10-fold higher angiotensin-converting enzyme (ACE) inhibition than the 3R counterpart. Activity is assessed via:
- Enzymatic Assays : IC measurements using fluorogenic substrates.
- Molecular Docking : Computational modeling (e.g., AutoDock Vina) predicts binding poses in target proteins .
Q. What strategies mitigate racemization during large-scale synthesis of this compound?
- Methodological Answer :
- Protective Groups : Temporary protection of the amine (e.g., with Boc or Cbz groups) prevents racemization during acidic/basic conditions .
- Low-Temperature Reactions : Reduces kinetic energy, minimizing stereochemical scrambling.
- Continuous Flow Chemistry : Enhances reaction control, reducing residence time in racemization-prone intermediates.
Key Research Challenges
- Stereochemical Stability : The amine group in this compound is prone to epimerization under basic conditions, requiring careful pH control .
- Derivative Functionalization : Selective modification of the tetrahydropyridine ring (e.g., halogenation, cross-coupling) demands optimized catalysts to preserve the 3S configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
